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Compound of Interest

Compound Name: Ibrutinib D5

Cat. No.: B10819815

Get Quote

Executive Summary & Strategic Rationale
Ibrutinib (PCI-32765) is a first-in-class irreversible Bruton’s tyrosine kinase (BTK) inhibitor. In

pharmacokinetic (PK) and toxicokinetic (TK) studies, the accuracy of LC-MS/MS quantitation

relies heavily on the quality of the Internal Standard (IS).

Why Ibrutinib-d5? While structural analogs are sometimes used, stable isotope-labeled

standards (SIL-IS) are the gold standard. Ibrutinib-d5, labeled on the terminal phenoxy ring,

provides a +5 Da mass shift. This shift is sufficient to avoid isotopic overlap with the natural

M+4 abundance of the analyte while retaining identical chromatographic retention time and

ionization efficiency, thereby effectively normalizing matrix effects and recovery variations.

Target Structure:

CAS: 1553977-17-5[1][2][3][4][5]

Chemical Formula: C₂₅H₁₉D₅N₆O₂

Molecular Weight: 445.53 g/mol
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Label Position: Phenoxy-d5 ring (Stable aryl-deuterium bonds prevent back-exchange).

Retrosynthetic Analysis
To ensure high isotopic incorporation (>99% D) and chemical yield, a convergent synthesis is

superior to linear approaches. We avoid late-stage H/D exchange (which lacks regioselectivity)

and instead introduce the label via a pre-functionalized building block.

Strategic Disconnections:

Acrylamide Formation: The reactive Michael acceptor is installed last to prevent

polymerization or degradation during earlier steps.

N-Alkylation: The chiral piperidine moiety is attached via a Mitsunobu reaction to the

pyrazolo-pyrimidine core.

Biaryl Ether Formation: The critical D5-label is introduced by coupling a (4-(phenoxy-

d5)phenyl)boronic acid fragment to the heterocyclic core.

Synthesis Pathway Diagram
The following directed graph illustrates the convergent workflow.
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Caption: Convergent synthetic route for Ibrutinib-d5, highlighting the early introduction of the

deuterium label to maximize yield and isotopic purity.

Step-by-Step Synthetic Protocol
Note: All reactions must be performed under an inert atmosphere (Nitrogen or Argon).

Step 1: Synthesis of (4-(phenoxy-d5)phenyl)boronic acid
This is the "Label Carrier" step.

Ullmann Coupling: React Phenol-d5 (commercially available, >99 atom% D) with 1-bromo-4-

iodobenzene using Copper(I) iodide (10 mol%) and Cesium Carbonate (2 eq) in DMF at

110°C.

Why: Phenol-d5 is cheaper than deuterated bromobenzene. Using 1-bromo-4-

iodobenzene leverages the higher reactivity of iodine for selective coupling, leaving the

bromine available for the next step.

Borylation: Treat the resulting 1-bromo-4-(phenoxy-d5)benzene with n-Butyllithium at -78°C

in THF, followed by quenching with Triisopropyl borate. Hydrolyze with dilute HCl.

Checkpoint: Verify structure via ¹H-NMR (absence of phenoxy protons) and MS.

Step 2: Suzuki Coupling (Core Assembly)
Reagents: 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq), (4-(phenoxy-

d5)phenyl)boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), 2M K₂CO₃.

Conditions: Reflux in 1,4-Dioxane/Water (4:1) for 4-6 hours.

Workup: Cool, filter precipitate, wash with water and ether.

Insight: The free amine on the pyrazole does not require protection during Suzuki coupling

under these conditions, simplifying the route.

Step 3: Mitsunobu Reaction (Chirality Installation)
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Reagents: Intermediate from Step 2 (1.0 eq), (S)-1-Boc-3-hydroxypiperidine (1.5 eq),

Triphenylphosphine (PPh₃, 1.5 eq).

Addition: Dissolve in THF. Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise at 0°C.

Mechanism: The reaction proceeds with Walden inversion. Using the (S)-alcohol yields the

required (R)-configuration at the piperidine linkage found in Ibrutinib.

Step 4: Deprotection and Acryloylation[7]
Deprotection: Treat the Boc-intermediate with 4M HCl in Dioxane for 2 hours at RT.

Concentrate to dryness to yield the amine hydrochloride salt.

Acryloylation: Suspend the salt in DCM/THF. Add Triethylamine (3.0 eq) to liberate the free

amine. Cool to -10°C. Add Acryloyl chloride (1.05 eq) dropwise.

Critical Control: Control temperature strictly <-5°C. Higher temperatures promote bis-

acylation (on the exocyclic amine) or polymerization.

Purification: Flash chromatography (MeOH/DCM).

Characterization & Validation
The identity and purity of Ibrutinib-d5 must be validated to ensure it acts as a true internal

standard.

Analytical Specifications
Parameter Method Acceptance Criteria

Chemical Purity HPLC-UV (254 nm) > 98.0%

Isotopic Purity HRMS / ¹H-NMR > 99.0% D (d0 < 0.5%)

Chiral Purity Chiral HPLC > 99% ee (R-isomer)

Mass Shift ESI-MS (+) [M+H]⁺ = 446.23 ± 0.05

¹H-NMR Validation (DMSO-d6)
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Diagnostic Signal Loss: In unlabeled Ibrutinib, the phenoxy ring protons appear as multiplets

between 7.00 – 7.50 ppm. In Ibrutinib-d5, these signals must be absent (or integrated to <1%

relative to the pyrazole proton).

Diagnostic Signal Presence: The acrylamide protons (5.6 – 6.2 ppm) and the piperidine

chiral proton (4.6 ppm) must remain intact with correct integration.

Bioanalytical Application (LC-MS/MS)
Ibrutinib-d5 is primarily used to quantify Ibrutinib in plasma/serum.

Sample Preparation Workflow
Aliquot: 50 µL Plasma.

Spike: Add 10 µL Ibrutinib-d5 Working Solution (e.g., 500 ng/mL).

Precipitate: Add 150 µL Acetonitrile (protein crash). Vortex & Centrifuge.

Inject: Supernatant into LC-MS/MS.

Mass Spectrometry Parameters (MRM)
The deuterium label is on the phenoxy ring. The fragmentation pattern typically yields a product

ion containing the phenoxy group attached to the pyrazole core.

Compound
Precursor Ion
(m/z)

Product Ion
(m/z)

Collision
Energy (eV)

Dwell Time
(ms)

Ibrutinib 441.2 304.2 35 50

Ibrutinib-d5 446.2 309.2 35 50

Note: The transition 441->304 corresponds to the loss of the acryloyl-piperidine fragment.

Since the D5 label is on the phenoxy ring (retained in the 304 fragment), the IS transition shifts

to 309.2.

LC-MS Workflow Diagram
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Caption: Bioanalytical workflow utilizing Ibrutinib-d5 for accurate quantitation in biological

matrices.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b10819815/docs#technical-guide-synthesis-and-
characterization-of-ibrutinib-d5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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